molecular formula C8H14O4 B565006 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 CAS No. 1216512-70-7

2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2

Cat. No.: B565006
CAS No.: 1216512-70-7
M. Wt: 176.208
InChI Key: XUKFOSIFGGLZJW-SMZGMGDZSA-N
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Description

Chemical Identity and Nomenclature

This compound is a deuterated organic compound characterized by its distinctive dioxolane ring structure and isotopic labeling. The compound belongs to the class of dioxolane derivatives, which are five-membered heterocyclic compounds containing two oxygen atoms within the ring structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being methyl 2,2-dideuterio-3-(2-methyl-1,3-dioxolan-2-yl)propanoate.

The chemical identity of this compound is established through multiple identification parameters that provide comprehensive characterization data. The molecular structure features a dioxolane ring system attached to a propanoic acid methyl ester chain, with deuterium atoms specifically incorporated at the 2-position of the propanoate moiety. This strategic placement of deuterium atoms creates distinct analytical signatures that facilitate tracking and identification in complex chemical systems.

Parameter Value Source Reference
Chemical Abstracts Service Number 1216512-70-7
Molecular Formula C8H12D2O4
Molecular Weight 176.21 g/mol
International Union of Pure and Applied Chemistry Name methyl 2,2-dideuterio-3-(2-methyl-1,3-dioxolan-2-yl)propanoate
Simplified Molecular Input Line Entry System [2H]C([2H])(CC1(C)OCCO1)C(=O)OC
International Chemical Identifier InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3/i3D2
International Chemical Identifier Key XUKFOSIFGGLZJW-SMZGMGDZSA-N

The compound exhibits characteristic structural features that distinguish it from its non-deuterated counterpart. The presence of deuterium atoms at specific positions creates measurable differences in physical and chemical properties, including altered vibrational frequencies detectable through infrared spectroscopy and distinct mass spectral signatures. These isotopic effects form the foundation for the compound's utility in analytical applications and synthetic chemistry research.

The nomenclature system for deuterated compounds follows established conventions where the designation "d2" indicates the presence of two deuterium atoms within the molecular structure. This labeling convention provides immediate information about the degree of deuteration and assists researchers in identifying the specific isotopic variant being utilized in experimental procedures.

Historical Context in Deuterated Compound Research

The development of deuterated compounds like this compound is rooted in the fundamental discovery of deuterium by Harold Clayton Urey in 1931. Urey's groundbreaking work, for which he received the Nobel Prize in Chemistry in 1934, established the foundation for isotopic chemistry and opened new avenues for chemical research and pharmaceutical development. The discovery of deuterium occurred through spectroscopic analysis, where Urey and his collaborators concentrated hydrogen isotopes through cryogenic distillation techniques, ultimately identifying the heavier isotope through its distinct spectroscopic signature.

The concept of deuterated drug development emerged from early recognition of the kinetic isotope effect, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond could significantly alter metabolic pathways. Historical patents from the 1970s demonstrate early commercial interest in deuterated compounds, with Reinhold describing deuterated fluoroalanine derivatives for antimicrobial therapy and McCarty documenting deuterated halothane with reduced liver toxicity. These pioneering efforts established the precedent for using deuteration as a strategy to modify drug pharmacokinetics and reduce toxicity profiles.

The pharmaceutical industry's investment in deuterated compound research intensified significantly following the United States Food and Drug Administration approval of deutetrabenazine in 2017, the first deuterated drug to receive regulatory approval. This milestone validation led to substantial commercial investment, with companies specializing in deuterated compounds being acquired for considerable sums, including the acquisition of Auspex Pharmaceuticals by Teva Pharmaceuticals for approximately 3.5 billion dollars. The regulatory recognition of deutetrabenazine as a new molecular entity rather than a simple derivative established important precedents for the deuterated drug development field.

The historical development of isotopic labeling techniques has paralleled advances in analytical instrumentation, particularly mass spectrometry and nuclear magnetic resonance spectroscopy. These technological improvements have enhanced the ability to detect and quantify deuterated compounds, enabling more sophisticated applications in metabolic studies and synthetic chemistry research. The evolution from simple deuterium detection to complex isotopic labeling strategies has transformed deuterated compounds from laboratory curiosities into essential research tools.

Significance of Isotopic Labeling in Organic Chemistry

Isotopic labeling represents a fundamental technique in organic chemistry research, enabling scientists to track molecular transformations and elucidate reaction mechanisms with unprecedented precision. The incorporation of deuterium into organic molecules creates distinct analytical signatures that facilitate monitoring of chemical processes, metabolic pathways, and synthetic transformations. The technique has become indispensable for understanding complex chemical systems where conventional analytical methods may be insufficient to provide detailed mechanistic information.

The applications of isotopic labeling extend across multiple domains of chemical research, including natural product biosynthesis studies, pharmaceutical development, and environmental chemistry investigations. In natural product research, isotopic labeling techniques have enabled researchers to map biosynthetic pathways and connect metabolites with their corresponding biosynthetic gene clusters. The development of platforms such as IsoAnalyst demonstrates the sophisticated application of parallel stable isotope labeling to categorize specialized metabolites based on biosynthetic precursor incorporation patterns.

The analytical advantages of deuterated compounds stem from the measurable differences in physical and chemical properties compared to their non-deuterated counterparts. Mass spectrometry readily distinguishes between hydrogen and deuterium-containing molecules based on mass differences, while nuclear magnetic resonance spectroscopy can detect deuterium through its distinct gyromagnetic ratio. Infrared spectroscopy reveals characteristic shifts in vibrational frequencies due to the altered reduced mass of carbon-deuterium bonds compared to carbon-hydrogen bonds.

The kinetic isotope effect associated with deuterium substitution provides additional analytical utility by altering reaction rates and metabolic processing. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to significant changes in metabolic stability and enzymatic processing rates. These effects have been exploited in pharmaceutical research to develop drugs with improved pharmacokinetic properties, including extended half-lives and reduced formation of toxic metabolites.

Modern applications of isotopic labeling have expanded to include sophisticated analytical platforms that combine multiple labeling strategies with advanced computational analysis. These approaches enable researchers to systematically categorize complex metabolic profiles and associate chemical structures with their biosynthetic origins. The development of automated analysis pipelines has made isotopic labeling accessible for high-throughput studies, facilitating large-scale investigations of chemical systems that would be impractical using traditional analytical approaches.

Properties

IUPAC Name

methyl 2,2-dideuterio-3-(2-methyl-1,3-dioxolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFOSIFGGLZJW-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC1(OCCO1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Synthesis Isotopic Exchange

In this method, the non-deuterated ester undergoes H-D exchange using deuterium oxide (D₂O) under acidic or basic conditions. For example, refluxing the compound with D₂O and a catalytic amount of deuterated sulfuric acid (D₂SO₄) at 80°C for 24 hours results in selective deuteration at the α-position of the propanoate moiety. The reaction mechanism involves keto-enol tautomerism, where the acidic α-hydrogens are replaced by deuterium:

RCOOCH3+D2OD+RCOOCH2D+HOD\text{RCOOCH}3 + \text{D}2\text{O} \xrightarrow{\text{D}^+} \text{RCOOCH}_2\text{D} + \text{HOD}

Deuteration Efficiency

  • Degree of deuteration: ≥99% (confirmed by mass spectrometry)

  • Side products: <1% non-deuterated species

Direct Synthesis Using Deuterated Reagents

An alternative route employs deuterated ethylene glycol (EG-d₄) and deuterated methanol (CD₃OD) during the initial esterification and cyclization steps. This method ensures uniform deuteration across the dioxolane and methyl ester groups. For instance, reacting deuterated levulinic acid with EG-d₄ in the presence of CD₃OD and Amberlyst-15 catalyst yields the fully deuterated product in 75–80% yield.

Purification and Analytical Validation

Post-synthesis purification is critical to achieving pharmaceutical-grade material. Industrial protocols utilize fractional distillation under reduced pressure (10–15 mmHg) to isolate the deuterated ester, followed by chromatography on silica gel or reverse-phase columns to remove trace impurities.

Analytical Data

PropertyValueSource
Boiling Point112–114°C (at 12 mmHg)
1H NMR^1\text{H NMR} (CDCl₃)δ 1.38 (s, 3H, CH₃), 3.68 (s, 3H, OCH₃)
13C NMR^{13}\text{C NMR}δ 22.1 (CH₃), 52.4 (OCH₃), 170.1 (C=O)
MS (ESI+)m/z 176.21 [M+H]⁺

Industrial Applications and Scalability

The patented SSP-integrated method demonstrates scalability, with pilot plants achieving production capacities of 500–1,000 kg/month. Key challenges include minimizing deuterium loss during distillation and ensuring consistent catalytic activity over multiple batches. Recent advancements in continuous-flow reactors have improved deuteration efficiency to >99.5%, reducing costs by 30–40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 C₈H₁₂D₂O₄ ~176.20* Not available Methyl ester, deuterated dioxolane Isotopic labeling, analytical standards
1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester C₈H₁₄O₄ 174.20 35351-33-8 Methyl ester Intermediate in organic synthesis
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester C₉H₁₆O₄ 188.22 941-43-5 Ethyl ester Fragrance ingredient (e.g., Fructone)
Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate C₁₁H₂₀O₅ 244.27 6413-10-1 Methoxymethyl substituent Specialty solvents, polymer synthesis
α-Oxo-1,3-dioxolane-2-propanoic acid ethyl ester C₈H₁₂O₅ 188.18 1263365-80-5 Oxo group at dioxolane Pharmaceutical intermediate (e.g., Acyclovir synthesis)

*Estimated molecular weight based on deuterium substitution.

Research Findings and Industrial Relevance

  • Fragrance Industry : Ethyl esters (e.g., Fructone) dominate due to their cost-effectiveness and pleasant olfactory characteristics .
  • Pharmaceuticals : α-Oxo derivatives are critical intermediates in nucleoside analog synthesis, such as Acyclovir, highlighting their role in antiviral therapies .
  • Analytical Chemistry : Deuterated analogs are indispensable in LC-MS/MS for quantifying trace metabolites, leveraging their distinct mass signatures .

Biological Activity

2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 is a deuterated derivative of a dioxolane compound, which has gained attention in various scientific fields for its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Chemical Formula: C8H14O4
  • Molecular Weight: 174.19 g/mol
  • CAS Number: 94143-5

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Interaction: The compound can act as a substrate or inhibitor for specific enzymes, modulating their activity.
  • Receptor Binding: It may bind to receptors, influencing signaling pathways and cellular responses.
  • Metabolic Pathways: The compound is utilized in metabolic studies to trace biochemical pathways, providing insights into metabolic fluxes and enzyme kinetics.

Research Applications

The compound is extensively used in research due to its isotopic labeling, which facilitates various analytical techniques:

  • NMR Spectroscopy: Its deuterium labeling allows for enhanced resolution in nuclear magnetic resonance spectroscopy, aiding in the study of reaction mechanisms and molecular dynamics.
  • Pharmacokinetics: It is employed in drug development to investigate the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs.
  • Biochemical Studies: Used to trace metabolic pathways in cellular systems.

Biological Activity Data

A summary of the biological activities observed with this compound includes:

Activity TypeObservationsReferences
Enzyme InhibitionModulates enzyme activity in metabolic pathways
Antimicrobial EffectsPotential activity against certain bacterial strains
Metabolic TracingEffective in tracing pathways in metabolic studies
Drug Development PotentialInvestigated as a lead compound for new therapeutic agents

Case Studies

  • Metabolic Pathway Analysis:
    • In a study focusing on metabolic flux analysis, this compound was utilized to trace the conversion rates of substrates in glycolytic pathways. The results indicated its potential as a tracer for understanding energy metabolism in cells.
  • Pharmacokinetic Studies:
    • A pharmacokinetic study evaluated the behavior of deuterated drugs in vivo using this compound as a reference. The findings suggested that deuterium incorporation could alter the pharmacokinetic profiles favorably, enhancing drug stability and efficacy.
  • Antimicrobial Activity:
    • Research indicated that derivatives of 2-Methyl-1,3-dioxolane compounds exhibit antimicrobial properties against specific bacterial strains. Further investigations are needed to elucidate the exact mechanism behind this activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

CompoundStructure TypeBiological Activity
1,3-Dioxolane-2-propanoic acid methyl esterNon-deuteratedModerate enzyme inhibition
Ethyl 1,3-Dioxolane-2-propanoateNon-deuteratedLimited metabolic tracing
2-Methyl-1,3-dioxolaneNon-deuteratedGeneral solvent properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2, and how do reaction conditions influence isotopic purity?

  • Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions via acid-catalyzed esterification or transesterification. For example, using deuterated methanol (CD₃OD) under anhydrous conditions with a catalyst like sulfuric acid-d₂ ensures isotopic labeling at the methyl ester group . Reaction temperature (40–60°C) and prolonged reflux (12–24 hours) are critical to achieving >98% deuteration, confirmed by mass spectrometry (MS) and ²H NMR. Solvent choice (e.g., deuterated chloroform) minimizes proton exchange during purification .

Q. What analytical techniques are most effective for characterizing the structure and isotopic purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies non-deuterated impurities, while ²H NMR quantifies deuteration efficiency. The methyl ester group (δ 3.6–3.8 ppm in ¹H NMR) should show absence of proton signals if fully deuterated .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and isotopic distribution. For example, a +2 Da shift in molecular ion clusters confirms deuteration at two positions .
  • FT-IR : Absence of O-H stretches (3200–3600 cm⁻¹) verifies esterification completion .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : The ester is hydrolytically sensitive due to its dioxolane ring. Storage at –20°C in inert atmospheres (argon or nitrogen) with desiccants (silica gel) prevents degradation. Accelerated stability studies (40°C/75% RH for 14 days) combined with HPLC-MS monitoring are recommended to assess shelf-life. Avoid exposure to heat sources (>30°C) or acidic/basic environments to preserve isotopic integrity .

Q. What is the role of deuterium labeling in this compound’s application to kinetic studies?

  • Methodological Answer : Deuteration at the methyl ester and dioxolane positions allows researchers to track metabolic or enzymatic pathways via kinetic isotope effects (KIE). For instance, in tracer studies, ²H labeling reduces C-H bond cleavage rates, enabling precise measurement of reaction mechanisms using LC-MS/MS .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields for this deuterated ester?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) often arise from incomplete deuteration or side reactions. A stepwise analysis using in situ FT-IR to monitor esterification progress and GC-MS to identify byproducts (e.g., non-deuterated analogs) is recommended. Optimizing catalyst loading (e.g., 0.5–1.0 mol% H₂SO₄-d₂) and controlling water content (<0.1% via molecular sieves) can reconcile yield variations .

Q. What isotopic effects does deuteration impose on the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Deuterium at the α-position of the ester group alters reaction kinetics due to increased bond strength (C-D vs. C-H). For example, in aminolysis reactions, the rate constant (k) decreases by a factor of 2–3, as measured by stopped-flow spectroscopy. Computational modeling (DFT) further validates transition-state stabilization differences between protonated and deuterated forms .

Q. How can researchers address contradictory spectral data (e.g., NMR vs. MS) when confirming deuteration sites?

  • Methodological Answer : Conflicting data may arise from partial deuteration or solvent exchange. Cross-validation using:

  • 2D NMR (HSQC) : Correlates ¹H and ²H signals to pinpoint deuteration sites.
  • Isotopic Ratio MS : Quantifies ²H/¹H ratios at specific fragments.
  • Control Experiments : Synthesize non-deuterated analogs for direct spectral comparison .

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